N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 2-chloro-4-fluorobenzyl group. This structure combines a heterocyclic scaffold known for bioactivity with halogenated aromatic and branched alkyl substituents, which may enhance target binding and pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2S2/c1-12(2)5-7-25-19(27)18-16(6-8-28-18)24-20(25)29-11-17(26)23-10-13-3-4-14(22)9-15(13)21/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIDBNXDFUDTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Weight : 454.0 g/mol
- CAS Number : 1252930-13-4
Research indicates that the compound acts primarily by inhibiting specific molecular targets involved in cellular proliferation and survival. It has been shown to interact with proteins that regulate apoptosis and cell cycle progression, particularly through modulation of the MDM2-p53 pathway, which is critical in cancer biology.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary across different types of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| SJSA-1 (osteosarcoma) | 0.22 |
| LNCaP (prostate cancer) | 0.15 |
| HCT116 (colon cancer) | 0.24 |
These results indicate a strong potential for this compound as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics when administered orally. In animal models, it demonstrated a high plasma concentration and prolonged half-life, suggesting effective systemic exposure.
Case Studies
-
MDM2 Inhibition : A study conducted on murine models showed that the compound effectively inhibits MDM2, leading to increased p53 activity and subsequent tumor regression. The administration of the compound resulted in significant upregulation of p53 target genes involved in apoptosis and cell cycle arrest.
- Dosage : 100 mg/kg orally.
- Outcome : Complete tumor regression observed in xenograft models.
- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutics. The combination therapy demonstrated enhanced efficacy compared to monotherapy, indicating a synergistic effect that could improve treatment outcomes in resistant cancer types.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Core Heterocycle Modifications
- Thieno[3,2-d]pyrimidinone vs. Pyrido-pyrimidinones often exhibit improved water solubility due to increased polarity .
Substituent Analysis
Table 1: Key Substituent Comparisons
*Calculated using PubChem’s molecular formula generator and molar mass tool.
Key Observations:
Halogenation Patterns: The target compound’s 2-chloro-4-fluorobenzyl group introduces both steric bulk and electron-withdrawing effects, which may enhance receptor affinity compared to non-halogenated analogs (e.g., ’s 4-chlorobenzyl group lacks fluorine’s inductive effects) .
Alkyl Chain Variations :
- The 3-methylbutyl group in the target compound offers greater lipophilicity than the 2-methylpropyl group in ’s analog, which may influence membrane permeability .
Trifluoromethyl vs. Halogen Substitutents :
Pharmacological Implications (Inferred)
- Kinase Inhibition: Thieno-pyrimidinones (e.g., ’s compound) are reported to inhibit tyrosine kinases, with halogenated aryl groups enhancing target selectivity .
- Antimicrobial Activity : Sulfanyl acetamides (e.g., ’s analog) demonstrate broad-spectrum activity, where fluorine substituents may improve cell penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
